molecular formula C18H16N2O B3948035 3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone CAS No. 429621-53-4

3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3948035
CAS RN: 429621-53-4
M. Wt: 276.3 g/mol
InChI Key: ZUUPFFJQMQSKLU-UHFFFAOYSA-N
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Description

3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its therapeutic properties are due to its ability to inhibit various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is overexpressed in various cancers. Additionally, it has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis, which is a programmed cell death process that plays a critical role in cancer treatment. Additionally, it has been shown to inhibit cell proliferation, migration, and invasion, which are important processes involved in cancer progression. Moreover, it has been reported to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, it has shown promising results in various disease models, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate its exact mechanism of action and identify its molecular targets. Moreover, the development of more soluble analogs of this compound could enhance its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.

Scientific Research Applications

3-methyl-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-methyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-7-3-4-8-14(13)11-12-17-19-16-10-6-5-9-15(16)18(21)20(17)2/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUPFFJQMQSKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191457
Record name 3-Methyl-2-[2-(2-methylphenyl)ethenyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

429621-53-4
Record name 3-Methyl-2-[2-(2-methylphenyl)ethenyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=429621-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-[2-(2-methylphenyl)ethenyl]-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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